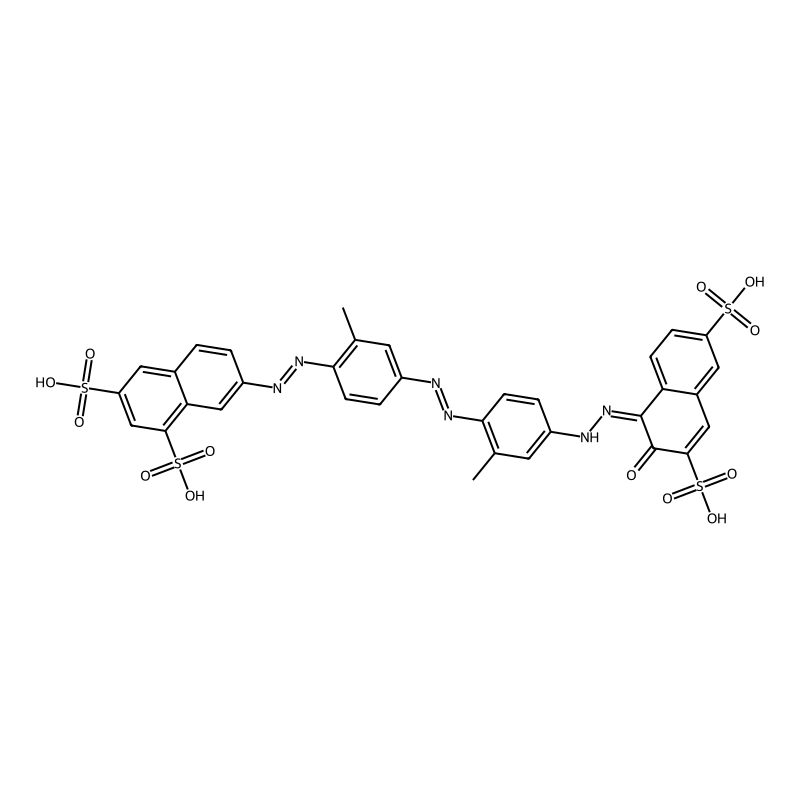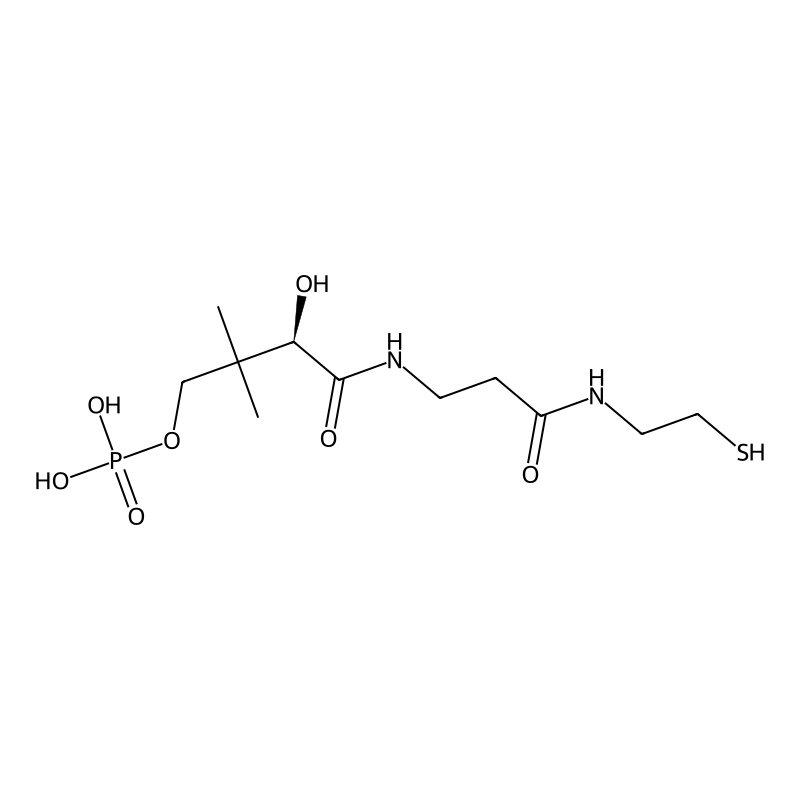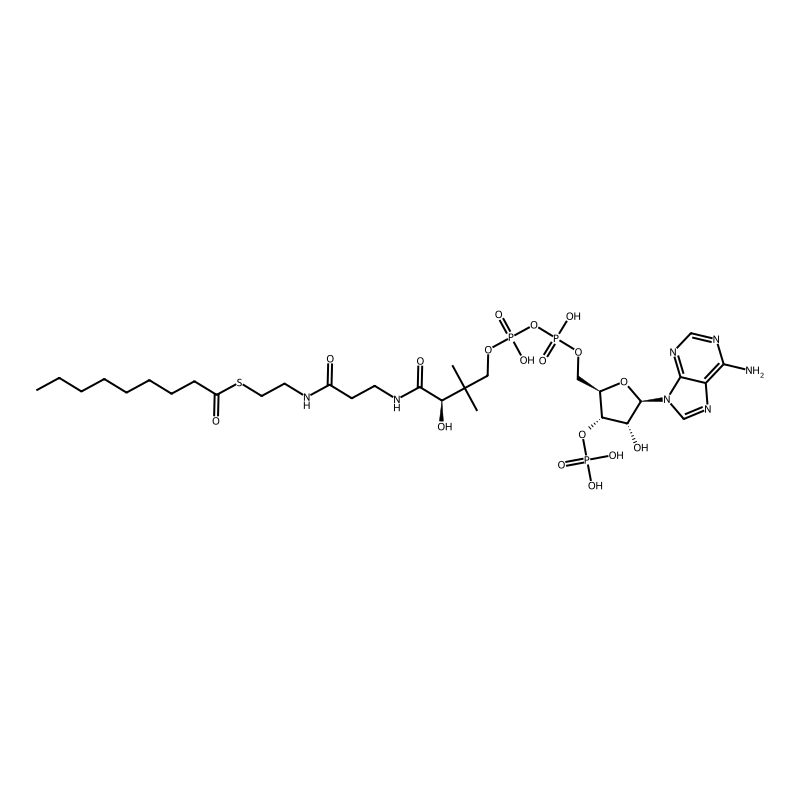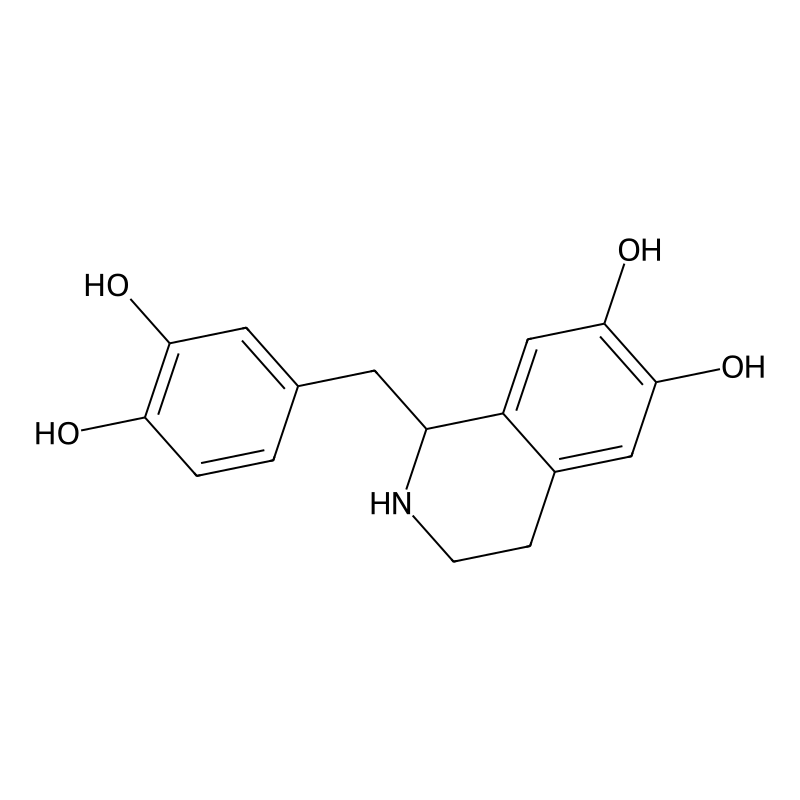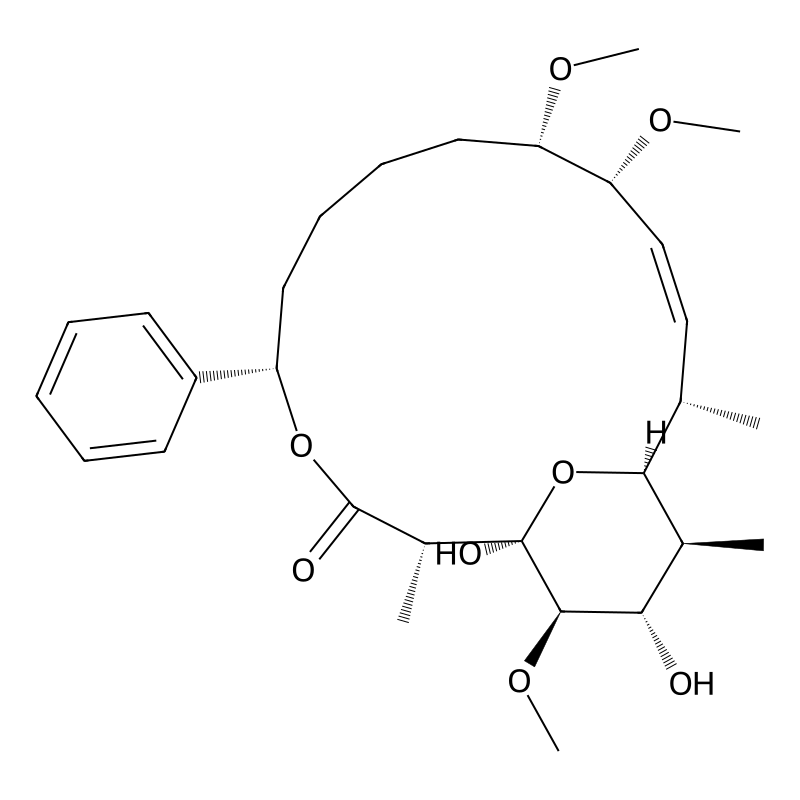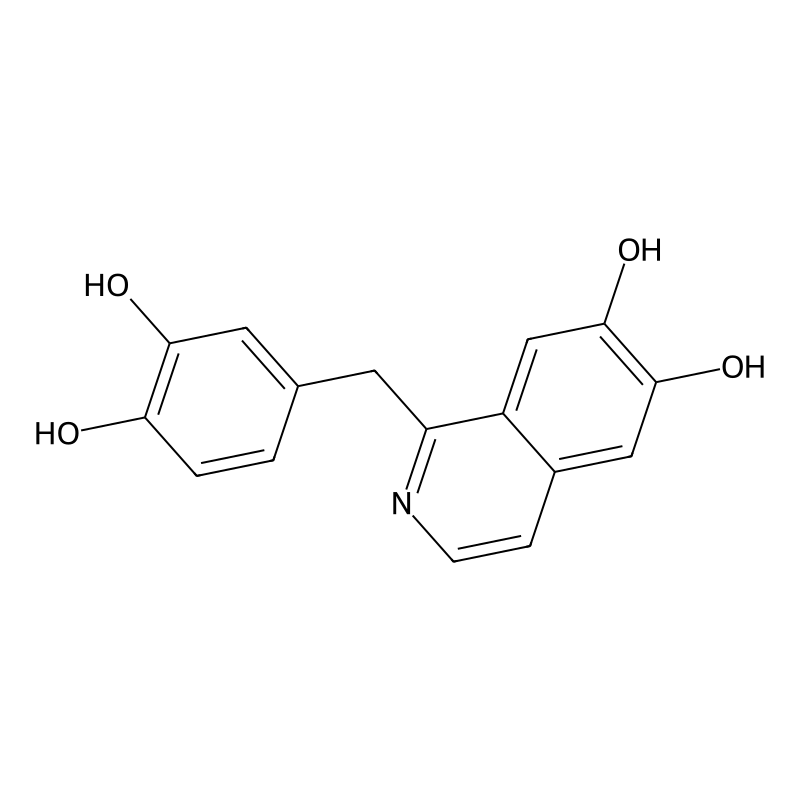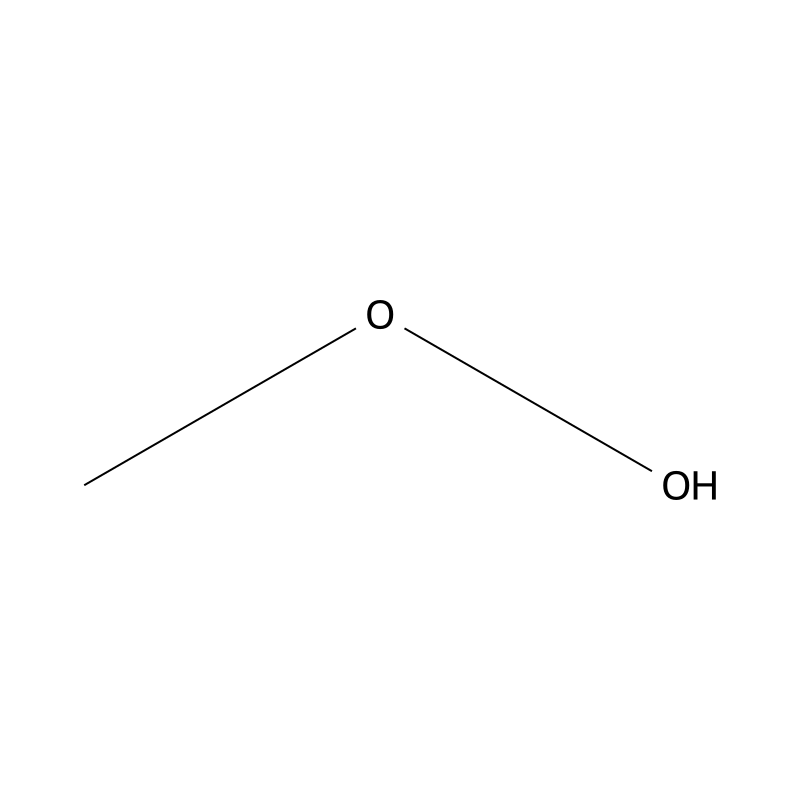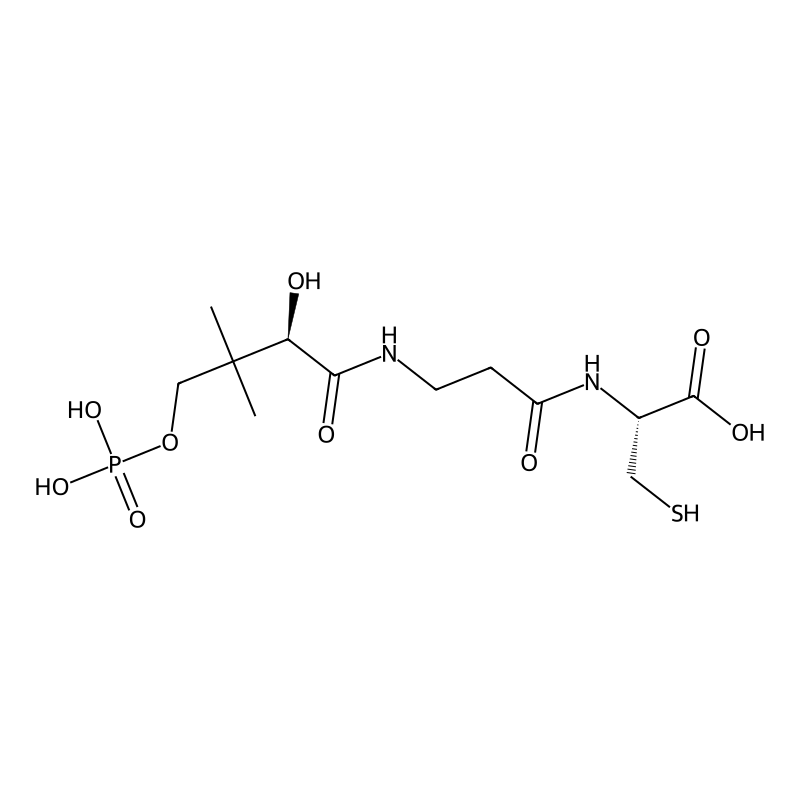1-(3,4-Dichlorophenyl)piperazine hydrochloride
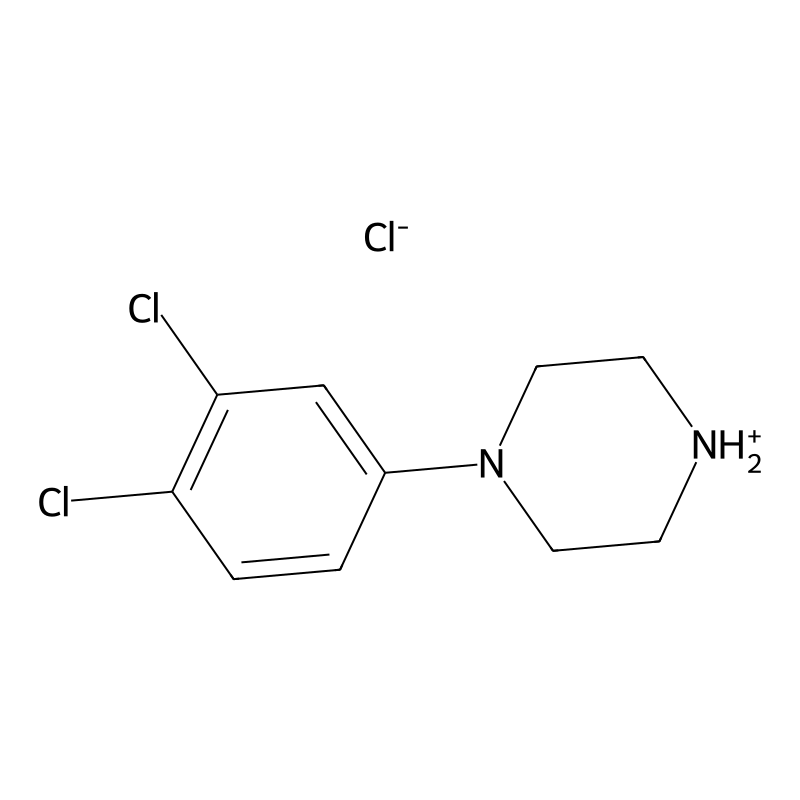
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-(3,4-Dichlorophenyl)piperazine hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 304.044 g/mol . This compound features a piperazine ring substituted with a dichlorophenyl group, making it structurally similar to other piperazine derivatives commonly used in pharmacology.
Synthesis and Characterization:
1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP hydrochloride) is a synthetic compound with the chemical formula C₁₀H₁₃Cl₃N₂. Several methods have been reported for its synthesis, with the most common involving the reaction of 1-(3,4-dichlorophenyl)piperazine with hydrochloric acid []. The resulting salt is typically characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Potential Applications:
DCPP hydrochloride has been explored for its potential applications in various areas of scientific research, including:
Antimicrobial activity
Studies have investigated the potential of DCPP hydrochloride as an antimicrobial agent against various bacteria and fungi. However, the results have been inconsistent, with some studies demonstrating weak to moderate activity, while others have shown minimal or no effect [, ].
Antidepressant activity
Some studies have suggested that DCPP hydrochloride may possess antidepressant-like properties in animal models. However, the mechanisms of action underlying this effect remain unclear, and further research is needed to determine its potential therapeutic efficacy [].
Serotonin receptor modulation
DCPP hydrochloride has been shown to interact with serotonin receptors, particularly the 5-HT₂B receptor, in the central nervous system. This interaction may contribute to its potential antidepressant and hallucinogenic effects [, ].
The chemical reactivity of 1-(3,4-Dichlorophenyl)piperazine hydrochloride can be attributed to the presence of the piperazine ring and the dichlorophenyl substituent. It can undergo various reactions typical of aromatic compounds, such as electrophilic substitution, as well as nucleophilic reactions involving the piperazine nitrogen atoms. The hydrochloride form indicates that it can also participate in acid-base reactions, forming salts with various bases.
The synthesis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride typically involves:
- Formation of Piperazine: Starting with piperazine and reacting it with 3,4-dichlorobenzaldehyde or related derivatives.
- Hydrochloride Salt Formation: The resulting base is then treated with hydrochloric acid to form the hydrochloride salt.
These steps can vary based on desired purity and yield, often requiring purification techniques such as recrystallization or chromatography .
This compound has applications in:
- Pharmaceutical Research: It serves as an important intermediate in the synthesis of various psychoactive drugs.
- Analytical Chemistry: Used as a reference standard in pharmaceutical testing and quality control.
- Biological Studies: Investigated for its potential roles in modulating serotonin pathways, contributing to research on antidepressants and anxiolytics .
Studies involving 1-(3,4-Dichlorophenyl)piperazine hydrochloride focus on its interactions with serotonin receptors (5-HT receptors). These interactions are crucial for understanding its potential therapeutic effects. Furthermore, research indicates that this compound may exhibit different affinities for various receptor subtypes, which could lead to diverse pharmacological profiles .
Similar Compounds- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-(3,5-Dichlorophenyl)piperazine
Comparison TableCompound Molecular Formula Molecular Weight Key Characteristics 1-(3,4-Dichlorophenyl)piperazine 304.044 Strong serotonin receptor antagonist 1-(2-Chlorophenyl)piperazine 202.67 Less potent than 1-(3,4-Dichlorophenyl) 1-(4-Chlorophenyl)piperazine 202.67 Different receptor affinity 1-(3-Chlorophenyl)piperazine 202.67 Moderate activity on serotonin receptors 1-(3,5-Dichlorophenyl)piperazine 304.044 Similar structure but different receptor interactions
Uniqueness
| Compound | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)piperazine | 304.044 | Strong serotonin receptor antagonist | |
| 1-(2-Chlorophenyl)piperazine | 202.67 | Less potent than 1-(3,4-Dichlorophenyl) | |
| 1-(4-Chlorophenyl)piperazine | 202.67 | Different receptor affinity | |
| 1-(3-Chlorophenyl)piperazine | 202.67 | Moderate activity on serotonin receptors | |
| 1-(3,5-Dichlorophenyl)piperazine | 304.044 | Similar structure but different receptor interactions |
Uniqueness
The uniqueness of 1-(3,4-Dichlorophenyl)piperazine hydrochloride lies in its specific dichloro substitution pattern on the phenyl ring which enhances its binding affinity for serotonin receptors compared to other piperazine derivatives. This makes it particularly interesting for further pharmacological exploration.
